{2-methoxy-6-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy}acetic acid
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Overview
Description
2-{2-METHOXY-6-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOXY}ACETIC ACID is a synthetic organic compound characterized by its complex structure, which includes a methoxy group, a nitro-substituted oxazole ring, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-METHOXY-6-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOXY}ACETIC ACID typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an α-haloketone under basic conditions.
Introduction of the Nitro Group: Nitration of the oxazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with Phenol Derivative: The nitro-substituted oxazole is then coupled with a methoxy-substituted phenol derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the Phenoxyacetic Acid Moiety: The final step involves the esterification of the phenol derivative with chloroacetic acid under basic conditions to form the phenoxyacetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyacetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of a hydroxyl-substituted derivative.
Reduction: Formation of an amino-substituted derivative.
Substitution: Formation of various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-{2-METHOXY-6-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOXY}ACETIC ACID depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: The compound could inhibit specific enzymes or block receptor sites, leading to a decrease in the activity of the targeted pathway.
Comparison with Similar Compounds
Similar Compounds
2-{2-METHOXY-6-[(1E)-2-(3-METHYL-4-NITRO-1,2-OXAZOL-5-YL)ETHENYL]PHENOXY}ACETIC ACID: shares similarities with other phenoxyacetic acid derivatives and nitro-substituted oxazole compounds.
Uniqueness
Structural Complexity: The combination of a methoxy group, a nitro-substituted oxazole ring, and a phenoxyacetic acid moiety makes it unique compared to simpler analogs.
Properties
Molecular Formula |
C15H14N2O7 |
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Molecular Weight |
334.28 g/mol |
IUPAC Name |
2-[2-methoxy-6-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H14N2O7/c1-9-14(17(20)21)11(24-16-9)7-6-10-4-3-5-12(22-2)15(10)23-8-13(18)19/h3-7H,8H2,1-2H3,(H,18,19)/b7-6+ |
InChI Key |
NBBNPXWZSTZATL-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C/C2=C(C(=CC=C2)OC)OCC(=O)O |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=C(C(=CC=C2)OC)OCC(=O)O |
Origin of Product |
United States |
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